molecular formula C20H17NO7 B3400891 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate CAS No. 1040669-84-8

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate

Cat. No. B3400891
CAS RN: 1040669-84-8
M. Wt: 383.4 g/mol
InChI Key: OACBHXGTTCFUBR-UHFFFAOYSA-N
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Description

The compound “(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate” is a novel compound that has been synthesized and evaluated for its antitumor activities . It contains a benzo[d][1,3]dioxol-5-ylmethyl moiety, which is an integral part of many natural products .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The reaction mixture is filtered and the filtrate is concentrated under vacuum to remove the solvent. The residue is then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-ylmethyl moiety and an isoxazol-3-ylmethyl moiety. The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The compound undergoes a series of chemical reactions during its synthesis. The molecules are held together by intermolecular interactions of the types N1-H1…O2 and C8-H8…O5 .


Physical And Chemical Properties Analysis

The compound is a semisolid with a yield of 64%. Its IR (KBr) ν max /cm −1 is 3434.1, 2892.1, 2775.0, 1250.4. Its 1 H NMR (300MHz, CDCl 3, δ, ppm) is 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H) .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The molecular structure of the compound was determined using X-ray crystallography . This kind of analysis is crucial in understanding the physical and chemical properties of the compound, which can further help in its applications in various fields.

Antitumor Evaluation

The compound has shown potential in antitumor activities . A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment. The compound was found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Synthesis of Novel Derivatives

The compound has been used as a base to synthesize novel derivatives . These derivatives were then tested for their antitumor activities, showing promising results .

Development of Pb2+ Sensor

The compound has been used in the development of a simple, sensitive, and selective Pb2+ sensor . This sensor was developed based on (E)- N ′- (benzo [ d ]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives modified on a GCE with 5% conducting Nafion polymer matrix via an electrochemical approach under ambient conditions .

Drug Development

Given its potential antitumor activities and its use in the development of a Pb2+ sensor, the compound could be used in drug development. Its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer treatment drugs .

Mechanism of Action

The compound has been evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .

properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-23-15-3-5-16(6-4-15)24-11-20(22)25-10-14-9-18(28-21-14)13-2-7-17-19(8-13)27-12-26-17/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACBHXGTTCFUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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